molecular formula C25H21ClN4O5 B11267119 ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B11267119
M. Wt: 492.9 g/mol
InChI Key: MHRGZFQGFAOGOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core, the introduction of the 4-chlorobenzyl group, and the final esterification to form the ethyl benzoate derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared to other similar compounds, such as:

    Ethyl 4-(2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate: This compound has a similar structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and interactions.

    Ethyl 4-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H21ClN4O5

Molecular Weight

492.9 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21ClN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31)

InChI Key

MHRGZFQGFAOGOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

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